1,3-Benzodioxole-5-ethanol, 6-iodo-
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Overview
Description
1,3-Benzodioxole-5-ethanol, 6-iodo- is an organic compound with the molecular formula C9H9IO3. It is a derivative of 1,3-benzodioxole, featuring an ethanol group at the 5th position and an iodine atom at the 6th position. This compound is notable for its unique structure, which combines aromatic and aliphatic characteristics, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole-5-ethanol, 6-iodo- can be synthesized from 1,3-benzodioxole through a series of chemical reactionsThe iodination can be achieved using iodine and a suitable oxidizing agent, while the ethanol group can be introduced through a Grignard reaction or other suitable alkylation methods .
Industrial Production Methods
Industrial production of 1,3-benzodioxole-5-ethanol, 6-iodo- typically involves large-scale chemical reactors where the reactions are carried out under controlled conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole-5-ethanol, 6-iodo- undergoes various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form a hydrogen atom, resulting in the formation of 1,3-benzodioxole-5-ethanol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: 1,3-Benzodioxole-5-carboxylic acid or 1,3-benzodioxole-5-aldehyde.
Reduction: 1,3-Benzodioxole-5-ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Benzodioxole-5-ethanol, 6-iodo- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-benzodioxole-5-ethanol, 6-iodo- involves its interaction with various molecular targets and pathways. The ethanol group can participate in hydrogen bonding, while the iodine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: The parent compound without the ethanol and iodine substituents.
1,3-Benzodioxole-5-ethanol: Similar structure but lacks the iodine atom.
1,3-Benzodioxole-6-iodo: Similar structure but lacks the ethanol group.
Uniqueness
1,3-Benzodioxole-5-ethanol, 6-iodo- is unique due to the presence of both the ethanol and iodine substituents, which confer distinct chemical and physical properties. These substituents can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
52199-45-8 |
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Molecular Formula |
C9H9IO3 |
Molecular Weight |
292.07 g/mol |
IUPAC Name |
2-(6-iodo-1,3-benzodioxol-5-yl)ethanol |
InChI |
InChI=1S/C9H9IO3/c10-7-4-9-8(12-5-13-9)3-6(7)1-2-11/h3-4,11H,1-2,5H2 |
InChI Key |
BGGJIZNADHLJQS-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CCO)I |
Origin of Product |
United States |
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